3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide
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Overview
Description
3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and dichlorobenzyl and difluorophenyl substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfite to form 3,4-dichlorobenzylsulfonyl chloride . This intermediate is then reacted with 2,4-difluoroaniline to produce the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing thiophene derivatives and dichlorobenzyl-substituted molecules. Examples include:
- 3-[(3,4-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
- N-(2,4-difluorophenyl)-2-thiophenecarboxamide
Uniqueness
What sets 3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfonyl]-N-(2,4-difluorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F2NO3S2/c19-12-3-1-10(7-13(12)20)9-28(25,26)16-5-6-27-17(16)18(24)23-15-4-2-11(21)8-14(15)22/h1-8H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBYUDMIHJFKPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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